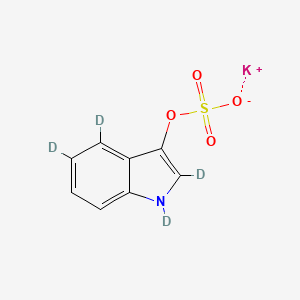
3-Indoxyl Sulfate-d4 Potassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Indoxyl Sulfate-d4 Potassium Salt is a useful research compound. Its molecular formula is C8H6KNO4S and its molecular weight is 255.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Clinical Research Applications
1. Biomarker for Chronic Kidney Disease (CKD)
3-Indoxyl sulfate is recognized as a uremic toxin that accumulates in patients with CKD. Research has demonstrated that elevated levels of indoxyl sulfate correlate with the progression of CKD, making it a potential biomarker for monitoring kidney function. A study utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify serum levels of indoxyl sulfate and p-cresyl sulfate in CKD patients, revealing significant associations between these levels and disease severity .
2. Aryl Hydrocarbon Receptor (AhR) Agonist
As a potent agonist for the AhR, 3-Indoxyl Sulfate-d4 has implications in studies related to xenobiotic metabolism and immune responses. The activation of AhR can influence various biological processes, including inflammation and cell proliferation, which are crucial in understanding diseases like cancer and autoimmune disorders .
Toxicology Studies
1. Effects on Cellular Mechanisms
Indoxyl sulfate has been shown to affect cellular mechanisms such as oxidative stress and inflammation. In vitro studies indicate that it can increase superoxide anion and nitric oxide levels in human cells, which are critical mediators in inflammatory responses . This highlights its potential role in toxicological assessments where oxidative stress is a factor.
2. Uremic Toxin Studies
The compound serves as a model uremic toxin in research aimed at understanding the pathophysiological effects of accumulated toxins in CKD patients. Its stable isotope-labeled form allows for precise quantification and tracking within biological systems, aiding in the development of therapeutic strategies .
Biochemical Applications
1. Analytical Standards
3-Indoxyl Sulfate-d4 is widely used as an analytical standard in mass spectrometry-based assays. Its stable isotopic labeling enhances the accuracy of quantification methods, particularly when assessing endogenous levels of indoxyl sulfate in biological samples .
2. Metabolomics Research
In metabolomics, this compound can be utilized to study metabolic pathways involving indole-derived metabolites. Researchers can track its incorporation into metabolic pathways and assess its role in various physiological and pathological conditions.
Case Studies
属性
分子式 |
C8H6KNO4S |
|---|---|
分子量 |
255.33 g/mol |
IUPAC 名称 |
potassium;(1,2,4,5-tetradeuterioindol-3-yl) sulfate |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,3D,5D;/hD |
InChI 键 |
MDAWATNFDJIBBD-IOMGBYCSSA-M |
手性 SMILES |
[2H]C1=CC=C2C(=C1[2H])C(=C(N2[2H])[2H])OS(=O)(=O)[O-].[K+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















